Hif-1|A-IN-5

HIF-1α inhibitor Transcription inhibition Dual-luciferase assay

Hif-1|A-IN-5 (also designated HIF-1α-IN-5 or compound is a synthetic small-molecule hypoxia-inducible factor 1-alpha (HIF-1α) transcriptional inhibitor belonging to the N-phenylbenzo[d]isoxazole-3-carboxamide chemical class. It suppresses HIF-1α-driven transcriptional activity in a dual-luciferase gene reporter assay in HEK293T cells with an IC50 of 24 nM, representing the most potent compounds in its series discovered to date.

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
Cat. No. B12409738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHif-1|A-IN-5
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)NC(=O)C2=NOC3=CC=CC=C32
InChIInChI=1S/C16H15N3O2/c1-19(2)12-9-7-11(8-10-12)17-16(20)15-13-5-3-4-6-14(13)21-18-15/h3-10H,1-2H3,(H,17,20)
InChIKeyAFVFBXTUFOBKBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hif-1|A-IN-5 (HIF-1α-IN-5): A Benzo[d]isoxazole HIF-1α Transcriptional Inhibitor with Nanomolar Cellular Potency


Hif-1|A-IN-5 (also designated HIF-1α-IN-5 or compound 15) is a synthetic small-molecule hypoxia-inducible factor 1-alpha (HIF-1α) transcriptional inhibitor belonging to the N-phenylbenzo[d]isoxazole-3-carboxamide chemical class. It suppresses HIF-1α-driven transcriptional activity in a dual-luciferase gene reporter assay in HEK293T cells with an IC50 of 24 nM, representing the most potent compounds in its series discovered to date [1]. The compound also exhibits ancillary monoamine oxidase A (MAO-A) inhibition and downregulates hypoxia-induced VEGF and PDK1 mRNA expression [1][2].

Why Generic HIF-1α Inhibitor Substitution Fails: Critically Differential Selectivity, Potency, and Pathway Engagement of Hif-1|A-IN-5


HIF-1α inhibitors are not interchangeable due to substantial divergence in their molecular mechanisms, cellular potency, and off-target profiles. Hif-1|A-IN-5 (compound 15) is a direct transcriptional inhibitor of HIF-1α, distinct from compounds that act via upstream signaling modulation or HIF-1α protein destabilization [1]. Within its own benzo[d]isoxazole series, a subtle change from para- to ortho-substitution on the acylamino benzene ring results in loss of activity, while meta-substitution substantially reduces potency [1]. Even among para-substituted analogs sharing the identical 24 nM transcription IC50, Hif-1|A-IN-5 uniquely co-targets MAO-A and has been subjected to a broader 33-target selectivity screen — features absent from close analog HIF-1α-IN-4 [1]. The proprietary selectivity fingerprint and synthetic accessibility profile make generic replacement a scientifically unjustifiable risk for reproducible research.

Hif-1|A-IN-5 Quantitative Evidence Guide: Head-to-Head Differentiation Data for Scientific Procurement


13-Fold Improvement in Cellular HIF-1α Transcriptional Inhibition Potency Over the Parent Lead Compound 1

Hif-1|A-IN-5 (compound 15) exhibits an IC50 of 24 nM against HIF-1α-driven transcription in HEK293T cells, a 13-fold improvement over the unsubstituted parent lead compound 1 (IC50 = 310 nM) in the identical dual-luciferase reporter system [1]. This potency gain is attributed to a single para-dimethylamino substituent on the acylamino benzene ring, demonstrating that benchtop substitution alone does not guarantee comparable activity [1].

HIF-1α inhibitor Transcription inhibition Dual-luciferase assay

Distinctive MAO-A Co-Inhibition Profile Absent from HIF-1α-IN-4, a Same-Series 24 nM Analog

At 10 μM, Hif-1|A-IN-5 inhibits MAO-A by 80.64% and ADORA2A by 43.95% [1][2]. In contrast, HIF-1α-IN-4 — a closely related analog with an identical HIF-1α transcription IC50 of 24 nM — is not reported to inhibit MAO-A . This places Hif-1|A-IN-5 in a unique dual-activity profile within its potency class, relevant for studies where MAO-A modulation may influence hypoxia response readouts or synaptic monoamine metabolism.

MAO-A Selectivity profiling Off-target pharmacology

Comprehensive 33-Target Selectivity Screen Confirms Narrow Off-Target Footprint

Hif-1|A-IN-5 (compound 15) was screened at 10 μM against a panel of 33 receptors, ion channels, and enzymes encompassing highly druggable targets [1]. It showed no obvious effect on the majority of targets, with only MAO-A (80.64% inhibition) and ADORA2A (43.95% inhibition) registering significant activity [1]. LW6 (IC50 = 4.4 μM against HIF-1α), the widely used HIF-1α inhibitor applied as a positive control in the same study, operates via MDH2 inhibition and HIF-1α degradation rather than direct transcriptional suppression, and lacks a comparable published selectivity screen across this broad panel [1].

Target selectivity Off-target screening Druggable targets

Para-Substitution Structure-Activity Relationship: Ortho- and Meta- Isomers Lose HIF-1α Inhibitory Activity

Within the benzo[d]isoxazole series, only para-substituted acylamino benzene analogs (compounds 15, 18, 21, 31) achieve potent HIF-1α inhibition, with the best IC50 of 24 nM [1]. Ortho-substituted analogs (compounds 16, 19, 13) display reduced or abolished activity, while meta-substituted analogs (14, 17, 20, 30) retain moderate but lower potency than their para-counterparts [1]. The para-dimethylamino group of Hif-1|A-IN-5 is not merely an interchangeable substituent — it is a structural determinant for maximal potency.

Structure-activity relationship Para-substitution Benzisoxazole scaffold

Hypoxia-Specific VEGF and PDK1 Downregulation Contrasts with Pan-Inhibitors Lacking Context-Dependent Gene Suppression

Hif-1|A-IN-5 reduces VEGF and PDK1 mRNA expression in HEK293T cells in a concentration-dependent manner exclusively under hypoxia (0–50 μM, 24 h), with mRNA-decreased IC50 values concordant with the dual-luciferase transcriptional IC50 (~25 nM) [1]. Critically, under normoxic conditions, VEGF and PDK1 mRNA levels remained unchanged at all tested concentrations [1]. This context-dependent activity distinguishes Hif-1|A-IN-5 from pan-degraders like LW6 (IC50 = 4.4 μM) that reduce HIF-1α protein levels irrespective of oxygenation status, potentially simplifying data interpretation in normoxic control experiments [1].

Hypoxia-specific gene expression VEGF PDK1 Normoxia vs hypoxia

Validated Research Application Scenarios for Hif-1|A-IN-5 Based on Quantified Differential Evidence


HIF-1α Transcriptional Reporter-Based Screening and SAR Follow-Up

Hif-1|A-IN-5, with its 24 nM IC50 in HEK293T dual-luciferase assay and established structure-activity relationship across 26 benzo[d]isoxazole analogs, serves as both a potent positive control and a reference scaffold for HIF-1α transcriptional inhibitor screening campaigns. Its para-substitution requirement provides a clear SAR benchmark [1].

Hypoxia-Dependent Gene Regulation Studies Requiring Normoxia Stability Controls

The exclusive hypoxia-contingent downregulation of VEGF and PDK1 mRNA by Hif-1|A-IN-5 — with no effect under normoxia — makes it a preferred tool for experiments requiring clean discrimination between hypoxia-driven and basal transcriptional programs, a capability not shared by pan-degraders such as LW6 [1].

Selectivity-Profiling-Required Studies Involving Monoaminergic or Purinergic Pathways

The published 33-target selectivity screen and documented MAO-A (80.64%) and ADORA2A (43.95%) inhibition at 10 μM enable researchers to prospectively account for these activities when interpreting phenotype data, a level of characterization absent from many commercial HIF-1α inhibitors including HIF-1α-IN-4 [1].

Medicinal Chemistry Programs Optimizing HIF-1α Transcriptional Inhibitors

The simple five-step synthesis, ~45% overall yield, and well-defined para-substitution pharmacophore of Hif-1|A-IN-5 provide an accessible starting point for medicinal chemistry campaigns aiming to further improve potency, selectivity, or pharmacokinetic properties on the benzo[d]isoxazole scaffold [1].

Quote Request

Request a Quote for Hif-1|A-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.